3-Hydroxypyrrolidine hydrochloride
Overview
Description
3-Hydroxypyrrolidine hydrochloride is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. The hydrochloride denotes the presence of a hydrochloric acid salt form, which may enhance the compound's stability or solubility for certain applications.
Synthesis Analysis
The synthesis of 3-hydroxypyrrolidine derivatives has been explored through various methods. One approach involves the oxidation of 1-hydroxypyrrolidines, which confirms the mechanistic hypothesis based on the electronic nature of the substituent . Another method includes the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to form 3-amino-2-methylpyrrolidines, which can be further processed to synthesize compounds like the antipsychotic emonapride . Additionally, biocatalytic hydroxylation using Sphingomonas sp. HXN-200 has been employed to produce enantiopure 3-hydroxypyrrolidines, demonstrating a regio- and stereoselective approach .
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been studied, such as the cis-3,4-dibromopyrrolidine hydrochloride, which exhibits a slightly deformed envelope conformation . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemical entities.
Chemical Reactions Analysis
3-Hydroxypyrrolidine derivatives participate in various chemical reactions. For instance, the O-allyl-substituted nitrone derived from 3-hydroxypyrrolidine undergoes an intramolecular cycloaddition reaction with complete stereocontrol . The reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines are also notable reactions leading to the formation of pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypyrrolidine derivatives are influenced by their molecular structure and substituents. For example, the tautomerism of N-alkyl-3-hydroxypyrroles has been studied, revealing that certain derivatives exist in keto or enol forms depending on the substituents present9. The synthesis of 3-hydroxypyrrolidine derivatives with different protecting groups has shown that these modifications can significantly affect the enantioselectivity and activity of the resulting compounds .
Scientific Research Applications
Synthesis Techniques and Optimization
- The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride has been explored, with a focus on optimizing the process using inexpensive reagents, achieving a high yield and simplifying operation. This includes the investigation of various reducing agents, molar ratios, and solvents (Li Zi-cheng, 2009).
Potential in Drug Development
- Research has identified the 3-hydroxypyrrolidine scaffold as a selective integrin alpha5beta1 inhibitor, highlighting its potential use in developing orally available antagonists for systemic treatment (Gunther Zischinsky et al., 2010).
Nucleobase Derivative Synthesis
- Studies have been conducted on the synthesis of hydroxypyrrolidine analogs of nucleosides, aiming to create diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of purine and pyrimidine nucleobases. However, these compounds did not show significant cytostatic or antiviral properties (D. Rejman et al., 2007).
Methodologies in Organic Synthesis
- Innovative methodologies have been developed for the stereoselective synthesis of 3-hydroxypyrrolidines. These include techniques such as reductive annulation of β-iminochlorohydrins, providing access to various pyrrolidine derivatives (Jason A Draper and R. Britton, 2010).
Biocatalysis and Stereoselectivity
- The use of Sphingomonas sp. HXN-200 as a biocatalyst for hydroxylation of pyrrolidines has been explored. This process has shown to improve hydroxylation activity, enantioselectivity, and enabled the enantiocomplementary formation of 3-hydroxypyrrolidines (Z. Li et al., 2001).
Safety And Hazards
3-Hydroxypyrrolidine hydrochloride is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Pyrrolidine compounds, including 3-Hydroxypyrrolidine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold and the potential to develop novel biologically active compounds . Future research may focus on exploring new synthetic strategies, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
Record name | 3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine hydrochloride | |
CAS RN |
86070-82-8 | |
Record name | 3-Hydroxypyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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